molecular formula C7H4BrIO3 B10867172 5-Bromo-2-hydroxy-3-iodobenzoic acid

5-Bromo-2-hydroxy-3-iodobenzoic acid

Cat. No.: B10867172
M. Wt: 342.91 g/mol
InChI Key: KQHMKBFCEVNRDU-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-iodobenzoic acid is a halogen-substituted benzoic acid derivative. This compound is characterized by the presence of bromine, iodine, and hydroxyl groups attached to the benzene ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3-iodobenzoic acid typically involves the halogenation of salicylic acid derivatives. One common method is the bromination of 2-hydroxybenzoic acid followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in redox reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Heck or Suzuki coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts in the presence of base and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted benzoic acids, esters, and other aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-hydroxy-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoic acid: Lacks the iodine atom, making it less versatile in certain reactions.

    2-Iodobenzoic acid: Lacks the bromine and hydroxyl groups, limiting its reactivity.

    3-Bromo-5-iodobenzoic acid: Similar structure but different positioning of functional groups, affecting its chemical behavior.

Uniqueness

5-Bromo-2-hydroxy-3-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms along with a hydroxyl group, providing a combination of reactivity and versatility that is not found in other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H4BrIO3

Molecular Weight

342.91 g/mol

IUPAC Name

5-bromo-2-hydroxy-3-iodobenzoic acid

InChI

InChI=1S/C7H4BrIO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)

InChI Key

KQHMKBFCEVNRDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)I)Br

Origin of Product

United States

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